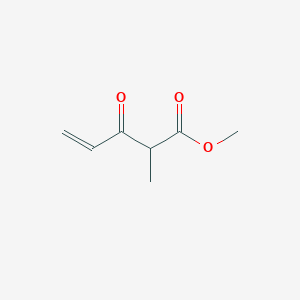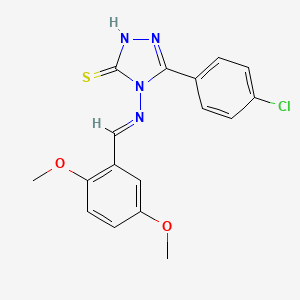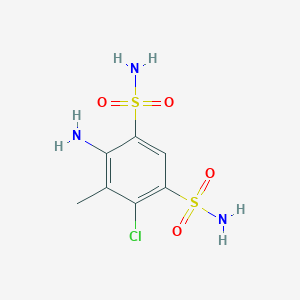
Bis(4-chlorophenyl) Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) oxalate is an organic compound with the chemical formula C14H8Cl2O4. It is a derivative of oxalic acid, where two 4-chlorophenyl groups are attached to the oxalate moiety. This compound is known for its role in chemiluminescence, where it is used in glow sticks and other light-emitting devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(4-chlorophenyl) oxalate can be synthesized through the reaction of oxalyl chloride with 4-chlorophenol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{(COCl)2 + 2 C6H4ClOH → C14H8Cl2O4 + 2 HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up. The reaction is conducted in large reactors with controlled temperatures to ensure maximum yield and purity. The product is then purified through recrystallization or distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The most common reactions involve substitution, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can replace the chlorine atoms under appropriate conditions.
Catalysts: Palladium or other transition metals can facilitate these reactions.
Major Products:
Substituted Phenyl Oxalates: Depending on the nucleophile used, various substituted phenyl oxalates can be formed.
Chemistry:
Chemiluminescence: this compound is widely used in chemiluminescent reactions, particularly in glow sticks and other light-emitting devices.
Biology and Medicine:
Imaging: Its chemiluminescent properties make it useful in biological imaging and diagnostic assays.
Industry:
Wirkmechanismus
The chemiluminescent reaction of bis(4-chlorophenyl) oxalate involves the reaction with hydrogen peroxide in the presence of a fluorescent dye. The oxalate ester reacts with hydrogen peroxide to form an unstable peroxyacid ester, which decomposes to produce carbon dioxide and an excited state of the fluorescent dye. The dye then returns to its ground state by emitting light .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4-dinitrophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,6-dichlorophenyl) oxalate
Comparison:
- Chemiluminescence Efficiency: Bis(4-chlorophenyl) oxalate is often preferred due to its high efficiency in chemiluminescent reactions compared to other derivatives.
- Stability: The stability of this compound is comparable to other chlorinated oxalates, but it offers a balance between reactivity and stability .
Eigenschaften
CAS-Nummer |
3155-18-8 |
|---|---|
Molekularformel |
C14H8Cl2O4 |
Molekulargewicht |
311.1 g/mol |
IUPAC-Name |
bis(4-chlorophenyl) oxalate |
InChI |
InChI=1S/C14H8Cl2O4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H |
InChI-Schlüssel |
MBONTEKTGWLRLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)





![N'-[(E)-(4-isopropylphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12002323.png)
![1-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002328.png)


![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)


